2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide
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Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a complex organic compound that features both indole and triazole moieties These structures are significant in medicinal chemistry due to their presence in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Formation of the Triazole Ring: The triazole ring is often synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions
Properties
Molecular Formula |
C22H23N5O3 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-16-9-6-15(7-10-16)8-11-20-23-22(26-25-20)24-21(28)14-27-13-12-17-18(27)4-3-5-19(17)30-2/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
FOATUZWQDLSEFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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